![molecular formula C15H14N2O3S2 B2878103 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide CAS No. 1448027-42-6](/img/structure/B2878103.png)
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide, also known as FTSPS, is a chemical compound that has gained significant attention in scientific research in recent years. It is a sulfonamide derivative that has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-diabetic activities.
Scientific Research Applications
Corrosion Inhibition
Compounds similar to N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide have been tested as corrosion inhibitors for mild steel in acidic environments. For instance, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and related sulfonamides showed promising results in protecting mild steel from corrosion, suggesting potential industrial applications for related compounds in material preservation and maintenance (Sappani & Karthikeyan, 2014).
Organic Synthesis
Research on the palladium-catalyzed cross-coupling using sulfurating agents highlights the versatility of compounds with furan and thiophene motifs in synthesizing aromatic thioethers. This methodology provides a route to diverse sulfide structures, indicating potential applications in synthesizing compounds with specified sulfonamide groups for pharmaceuticals and materials science (Qiao, Wei, & Jiang, 2014).
Carbonic Anhydrase Inhibition
Compounds incorporating furan and thiophene carboxamide groups have been identified as potent inhibitors of carbonic anhydrase, an enzyme with significant physiological functions. This suggests their potential in developing topical treatments for glaucoma, demonstrating the therapeutic applications of compounds with structural similarities to N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide (Ilies et al., 2000).
Antimicrobial Activity
Sulfonamides based on heterocyclic structures have shown significant antimicrobial activity, suggesting their potential as novel antibacterial agents. This aligns with the broader interest in sulfonamide compounds for their bioactive properties, potentially applicable to N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide and its derivatives (Azab, Youssef, & El‐Bordany, 2013).
Electrophilic Aromatic Reactivities
Studies on the electrophilic reactivities of furan and thiophene derivatives provide insights into the chemical properties and reactivity patterns of these heterocycles. Understanding these properties is crucial for synthesizing and manipulating compounds with specific functional groups, such as sulfonamides, for targeted scientific applications (Taylor, 1968).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c18-22(19,15-4-1-6-16-9-15)17(10-13-5-7-20-12-13)11-14-3-2-8-21-14/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHXOXOTGMGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.